Nesapidil

描述

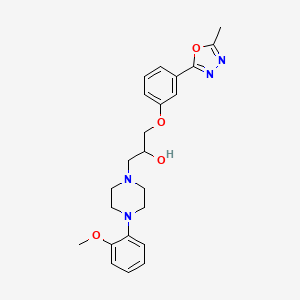

尼沙必利是一种化学化合物,分子式为C₂₃H₂₈N₄O₄ 。它属于1,3,4-恶二唑类,这是一类含有一个五元环的杂环化合物,该环具有两个氮原子和一个氧原子。尼沙必利以其生物活性而闻名,特别是在抗心律失常治疗领域 .

准备方法

合成路线和反应条件: 尼沙必利可以通过多种方法合成。一种常见的方法涉及酰肼和异氰酸酯在丙烷膦酸酐(T3P)作为环脱水剂的作用下的环脱水 。这种方法具有可扩展性和环保性。

工业生产方法: 在工业环境中,尼沙必利的合成通常涉及使用酰硫代半碳酰肼和碳二亚胺、甲苯磺酰氯/吡啶和2-碘酰苯甲酸(IBX)等试剂。这些试剂通过选择性地活化硫部分来促进环化 .

化学反应分析

反应类型: 尼沙必利会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一种原子或原子团取代一个原子或原子团。

常见试剂和条件:

氧化: 高锰酸钾或过氧化氢等试剂。

还原: 氢化铝锂或硼氢化钠等试剂。

取代: 卤素(氯、溴)或亲核试剂(胺、醇)等试剂。

主要生成物: 这些反应产生的主要生成物取决于所使用的特定条件和试剂。例如,氧化可能产生恶二唑衍生物,而还原可能产生具有改变的官能团的尼沙必利的还原形式 .

科学研究应用

尼沙必利具有广泛的科学研究应用,包括:

化学: 用作合成其他具有生物活性的化合物的构建块。

生物学: 研究其对细胞过程和信号通路的影響。

医学: 主要用于抗心律失常治疗以控制心律不齐.

工业: 用于开发新的药物和农用化学品.

作用机制

尼沙必利通过阻断钙通道发挥作用,从而抑制钙离子流入心肌细胞和血管平滑肌细胞。这种作用增加了血流并缓解了冠状动脉血管收缩。此外,尼沙必利有助于减缓房室传导和窦性心律 .

类似化合物:

呋喃唑酮: 一种抗菌剂。

拉替拉韦: 一种抗病毒药物。

替奥达唑嗪: 一种降压药。

齐博坦坦: 一种抗癌剂.

尼沙必利的独特性: 尼沙必利因其对钙通道的特定作用而独一无二,使其在抗心律失常治疗中特别有效。与其他类似化合物不同,尼沙必利的主要应用是控制心律失常 .

相似化合物的比较

Furamizole: An antibacterial agent.

Raltegravir: An antiviral drug.

Tiodazosin: An antihypertensive agent.

Zibotentan: An anticancer agent.

Uniqueness of Nesapidil: this compound is unique due to its specific action on calcium channels, making it particularly effective in anti-arrhythmic therapy. Unlike other similar compounds, this compound’s primary application is in the management of heart rhythm disorders .

生物活性

Nesapidil, a member of the 1,3,4-oxadiazole class of compounds, is primarily known for its anti-hypertensive properties. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and associated research findings.

Overview of this compound

This compound is recognized for its role as an antihypertensive agent, functioning through various biological pathways. Its structure is characterized by the presence of the 1,3,4-oxadiazole moiety, which is significant in medicinal chemistry due to its diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties .

This compound's primary mechanism involves the inhibition of certain enzymes and receptors that regulate blood pressure. It has been shown to affect the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced vascular resistance. Additionally, studies indicate that it may exert effects on ion channels and neurotransmitter systems that contribute to cardiovascular regulation .

1. Antihypertensive Effects

This compound demonstrates significant efficacy in lowering blood pressure in hypertensive models. Clinical studies have shown that it effectively reduces systolic and diastolic blood pressure without causing reflex tachycardia .

2. Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

3. Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus, highlighting its potential as an antibacterial agent .

4. Anticancer Activity

Recent investigations into this compound have revealed its antiproliferative effects against cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutic agents in breast cancer models .

Case Study: Antihypertensive Efficacy

A clinical trial involving hypertensive patients treated with this compound showed a significant reduction in blood pressure over a 12-week period compared to placebo controls. The mean reduction in systolic blood pressure was approximately 15 mmHg .

Research Findings: Cytotoxicity and Anticancer Activity

In a study assessing the cytotoxic effects of various 1,3,4-oxadiazole derivatives including this compound:

- Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.7 ± 0.2 |

| This compound | HepG2 (liver cancer) | 18.3 ± 1.4 |

| Standard (5-Fluorouracil) | MCF-7 | 1.62 |

These results indicate that this compound has promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic uses .

属性

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKZHAJQLBLBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869055 | |

| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90326-85-5, 118778-75-9 | |

| Record name | Nesapidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090326855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nesapidil [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118778759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8KPT3QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。